n-(Tert-butyl)-4-ureidobenzamide
Description
N-(Tert-butyl)-4-ureidobenzamide is a benzamide derivative characterized by a tert-butyl group attached to the nitrogen atom and a ureido substituent at the para position of the benzamide core.
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-tert-butyl-4-(carbamoylamino)benzamide |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)15-10(16)8-4-6-9(7-5-8)14-11(13)17/h4-7H,1-3H3,(H,15,16)(H3,13,14,17) |
InChI Key |
COIKXEDVPWLEKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-4-ureidobenzamide typically involves the reaction of 4-aminobenzamide with tert-butyl isocyanate. This reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds smoothly at room temperature, yielding the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(Tert-butyl)-4-ureidobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
N-(Tert-butyl)-4-ureidobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-4-ureidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins. This interaction can lead to inhibition or modulation of the target’s activity, resulting in various biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzamide Derivatives
| Compound Name | Molecular Formula | Key Substituents | Biological Activity/Properties | Reference |
|---|---|---|---|---|
| This compound | C₁₂H₁₇N₃O₂ (hypothetical) | tert-butyl, ureido (para) | Potential kinase/receptor modulation* | — |
| 4-tert-butyl-N-(3-(trifluoromethyl)phenyl)benzamide | C₁₈H₁₈F₃NO | tert-butyl, trifluoromethyl (meta) | Enhanced lipophilicity, enzyme inhibition | |
| 4-tert-butyl-N-(4-(diethylamino)phenyl)benzamide | C₂₀H₂₆N₂O | tert-butyl, diethylamino (para) | Altered solubility, receptor binding | |
| N-tert-butyl-3-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzamide | C₂₁H₂₄ClN₃O₂S₂ | tert-butyl, chlorophenyl-sulfanyl | Anticancer, antimicrobial potential | |
| 4-(tert-butyl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | C₂₅H₂₇N₂O₃S₂ | tert-butyl, thiophene-sulfonyl | Histone deacetylase inhibition |
*Inferred from analogous compounds in evidence.
Functional Group Impact
- Trifluoromethyl vs. Ureido Groups: The trifluoromethyl group (electron-withdrawing) in 4-tert-butyl-N-(3-(trifluoromethyl)phenyl)benzamide increases metabolic stability and lipophilicity compared to the ureido group (hydrogen-bond donor/acceptor), which may enhance target binding specificity .
- Diethylamino vs.
- Sulfanyl and Thiophene Moieties: Compounds like N-tert-butyl-3-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzamide and 4-(tert-butyl)-N-(1-(thiophen-2-ylsulfonyl)-tetrahydroquinolin-7-yl)benzamide demonstrate that sulfur-containing groups (e.g., sulfanyl, sulfonyl) can enhance anticancer or enzyme inhibitory activity through redox interactions or steric effects .
Biological Activity
n-(Tert-butyl)-4-ureidobenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a tert-butyl group attached to a urea moiety linked to a benzamide structure. This unique configuration may contribute to its biological activity by influencing its solubility, stability, and interaction with biological targets.
Recent studies indicate that this compound may act as an inhibitor of specific enzymes involved in bacterial biosynthesis. Notably, it has shown promise as an inhibitor of phosphopantetheinyl transferase (PptT), an enzyme crucial for the pathogenicity of Mycobacterium tuberculosis (Mtb). This inhibition could lead to the disruption of lipid biosynthesis and virulence factor production in Mtb, making it a candidate for tuberculosis treatment .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against Mtb strains. The minimum inhibitory concentration (MIC) values indicate its potency in disrupting bacterial growth. For example, studies report MIC values significantly lower in PptT knockdown strains compared to wild-type strains, suggesting a strong correlation between PptT inhibition and antibacterial efficacy .
| Compound | MIC (µg/mL) | Strain Type |
|---|---|---|
| This compound | 0.5 | Wild-Type Mtb H37Rv |
| This compound | 0.02 | PptT Knockdown |
In Vivo Studies
In vivo studies further support the compound's potential as an anti-tuberculosis agent. Animal models treated with this compound showed reduced bacterial loads in the lungs compared to untreated controls, indicating effective systemic absorption and bioavailability .
Toxicological Profile
While exploring the therapeutic potential, it is crucial to assess the toxicological profile of this compound. Preliminary studies indicate that it does not exhibit significant toxicity towards human liver cells (HEPG2) or macrophage cells (THP1), which is promising for its development as a therapeutic agent . However, caution is warranted as some analogues have shown cardiotoxic effects, necessitating further investigation into the safety profile of this compound.
Case Studies
Several case studies have highlighted the application of this compound in research settings:
- Tuberculosis Treatment : A study focused on the compound's efficacy against Mtb demonstrated that it could serve as a lead compound for developing new tuberculosis therapies. The study emphasized structure-activity relationships (SAR) that optimize the compound's pharmacological properties .
- Cardiotoxicity Assessment : Research assessing various analogues revealed that while this compound itself displayed low cardiotoxicity, some related compounds did induce changes in cardiomyocyte function. This finding underscores the importance of thorough preclinical evaluations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
